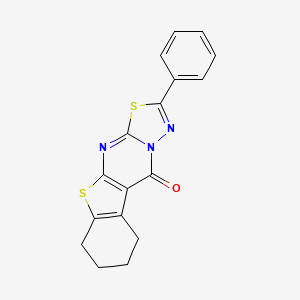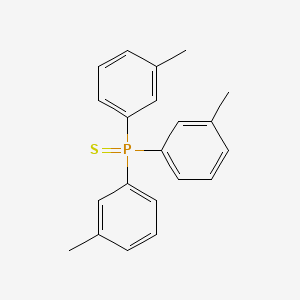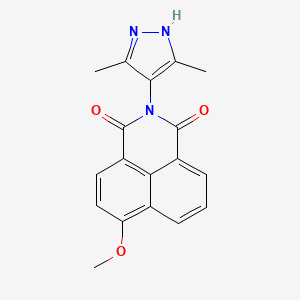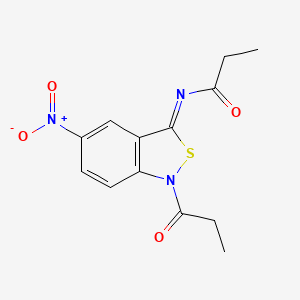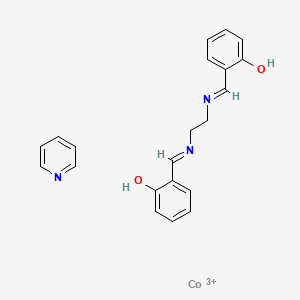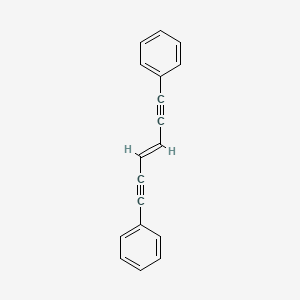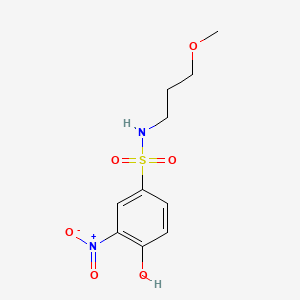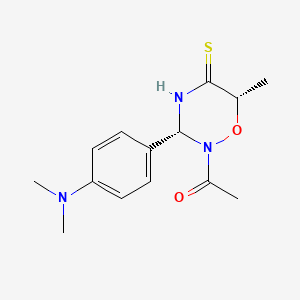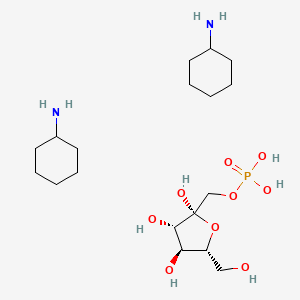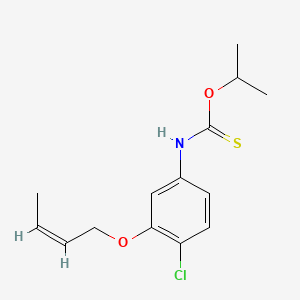
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid is a compound that belongs to the class of barbiturates, which are known for their sedative and hypnotic properties. This compound is characterized by the presence of a cyclohexene ring attached to the barbituric acid core, which is further substituted with two ethyl groups at the 5-position. The unique structure of this compound imparts specific chemical and pharmacological properties that make it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid typically involves the following steps:
Cyclohexene Formation: The cyclohexene ring can be synthesized through the Birch reduction of benzene or via the Diels-Alder reaction involving cyclopentadiene and ethylene.
Barbituric Acid Derivative Formation: Barbituric acid is synthesized by the condensation of urea with malonic acid. The 5,5-diethyl substitution is achieved by using diethyl malonate in the reaction.
Coupling Reaction: The final step involves the coupling of the cyclohexene ring with the 5,5-diethylbarbituric acid derivative under specific conditions, often using a catalyst to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the barbituric acid core, especially at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or hypnotic agent, given its structural similarity to other barbiturates.
Industry: It finds applications in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
1-(1-Cyclohexen-1-yl)-5,5-diethylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its specific cyclohexene substitution, which may impart different pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various scientific fields
Properties
CAS No. |
94022-59-0 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H20N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3,(H,15,17,19) |
InChI Key |
JFISKEILZAUDSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CCCCC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



